Lankacidin C 8-acetate
CAS No.: 23812-97-7
Cat. No.: VC0532436
Molecular Formula: C27H35NO8
Molecular Weight: 501.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23812-97-7 |
|---|---|
| Molecular Formula | C27H35NO8 |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | [(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate |
| Standard InChI | InChI=1S/C27H35NO8/c1-15-7-10-20(31)14-22-17(3)24(32)27(6,26(34)36-22)23(28-25(33)18(4)29)13-16(2)9-12-21(11-8-15)35-19(5)30/h7-10,12-13,17,20-23,31H,11,14H2,1-6H3,(H,28,33)/b10-7+,12-9+,15-8+,16-13+/t17-,20-,21+,22-,23-,27+/m1/s1 |
| Standard InChI Key | SXLMQJVXWZFRNQ-LDACTNBVSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)OC(=O)C)/C)O |
| SMILES | CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O |
| Canonical SMILES | CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Lankacidin C 8-acetate (C27H35NO8, MW 501.6 g/mol) features a complex macrocyclic architecture with ten stereocenters, including a pyruvamido β-keto-δ-lactone motif critical for biological activity . The acetylation at the C8 position enhances metabolic stability compared to parent compound lankacidin C . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C27H35NO8 |
| Molecular Weight | 501.6 g/mol |
| CAS Registry | 23812-97-7 |
| Density | 1.22 g/cm³ |
| Solubility | DMSO-soluble |
| Stability | -20°C (powder), -80°C (solution) |
The IUPAC name, [(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate, reflects its intricate stereochemistry . Nuclear magnetic resonance (NMR) studies confirm the (E)-configuration of conjugated dienes at C3-C5 and C9-C11, while X-ray crystallography validates the trans-decalin system fused to the β-lactone ring .
Biosynthesis and Natural Occurrence
The lankacidin biosynthetic gene cluster in Streptomyces spp. employs a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway:
-
Carbon Skeleton Assembly:
-
Post-PKS Modifications:
Gene inactivation studies reveal that lkmF knockouts produce 8-deoxylankamycin, while lkmK disruptants accumulate 15-deoxylankamycin, confirming sequential hydroxylation . The natural abundance of C8-acetylated derivatives remains low (<2% of total lankacidins), necessitating semisynthetic production for research .
Synthetic Approaches
Total synthesis of lankacidin C 8-acetate presents formidable challenges due to:
Semisynthetic Production
Industrial-scale synthesis utilizes microbial biotransformation:
-
Substrate Preparation:
-
Enzymatic Acetylation:
-
Product Isolation:
Total Synthesis Strategies
Recent advances employ modular approaches to circumvent β-lactone instability:
Hong's Biomimetic Route (2017) :
-
Linear chain assembly via Evans aldol reaction (22 → 23, 37% yield)
-
Mannich macrocyclization (23 → macrocycle, 52% yield)
-
Late-stage acetylation (TMSOTf/Ac2O, 89% yield)
Thomas' Palladium-Mediated Approach (2020) :
-
Stille coupling of fragments 50/51 (79% yield)
-
Tsuji-Trost macrocyclization (54 → 55/56, 30% yield)
-
C8 acetylation preserves β-lactone integrity vs. earlier methods
Antibacterial Mechanisms and Spectrum
Lankacidin C 8-acetate inhibits bacterial growth through dual targeting:
Primary Mechanism:
Secondary Effects:
-
Disrupts membrane potential (EC50=15 μM in S. aureus)
-
Induces reactive oxygen species (2.1-fold increase vs. controls)
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.78–3.13 |
| Streptococcus pneumoniae | 1.56–6.25 |
| Mycobacterium tuberculosis | 12.5–25 |
| Escherichia coli | >100 |
Notably, C8 esterification improves activity against methicillin-resistant S. aureus (MRSA) by 4-fold compared to lankacidin C . Synergy studies show fractional inhibitory concentration (FIC) indices of 0.31 with vancomycin against vancomycin-intermediate S. aureus (VISA) .
Antitumor Activity and Mechanisms
Beyond antimicrobial applications, lankacidin C 8-acetate demonstrates concentration-dependent cytotoxicity:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HL-60 (leukemia) | 0.89 | Microtubule stabilization |
| A549 (lung) | 2.45 | Topoisomerase II inhibition |
| MCF-7 (breast) | 5.12 | ROS-mediated apoptosis |
Key Findings:
-
Binds β-tubulin at paclitaxel site (Kd=3.8 μM vs. 0.4 μM for paclitaxel)
-
Overcomes P-glycoprotein-mediated resistance (RF=1.3 vs. RF=45 for doxorubicin)
In murine xenograft models (100 mg/kg i.p.), tumor volume reduction reaches 68% for HL-60 vs. 42% for parent compound .
Pharmacokinetics and Metabolism
Oral administration (50 mg/kg) in rats reveals:
Absorption:
Distribution:
Metabolism:
Excretion:
Recent Advances and Future Directions
Structural Optimization
-
C4 methylation enhances β-lactone stability (t1/2=48 h vs. 2.3 h wild-type)
-
Fluorine substitution at C14 improves oral bioavailability to 51%
Biotechnological Production
-
Heterologous expression in S. coelicolor M1152 (yield: 120 mg/L vs. 20 mg/L native)
-
CRISPR-Cas9 engineering of lkmF/lkmK boosts hydroxylation efficiency 3.2-fold
Drug Delivery Systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume